Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Overview
Description
Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)-, also known as 4-(3-methoxyphenyl)-4’-biphenylmethanone, is an organic compound with the molecular formula C20H16O2. This compound belongs to the class of aromatic ketones and is characterized by the presence of a biphenyl group and a methoxyphenyl group attached to a central carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a biphenyl compound reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl or methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which can modify the activity of enzymes and receptors. Additionally, its structural features allow it to interact with biological membranes, influencing cellular processes.
Comparison with Similar Compounds
Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- can be compared with other similar compounds, such as:
Benzophenone: Similar structure but lacks the methoxy group.
4-Methoxybenzophenone: Contains a methoxy group but differs in the position of substitution.
4-Phenylbenzophenone: Similar biphenyl structure but lacks the methoxy group.
Uniqueness
The presence of both biphenyl and methoxyphenyl groups in Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-methoxyphenyl)-(4-phenylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-22-19-9-5-8-18(14-19)20(21)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKPNQBRKCNHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425042 | |
Record name | Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79447-10-2 | |
Record name | Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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